molecular formula C9H21NO B13480217 4-(Aminomethyl)-3-ethylhexan-3-ol

4-(Aminomethyl)-3-ethylhexan-3-ol

Cat. No.: B13480217
M. Wt: 159.27 g/mol
InChI Key: LVTGHJSCWYESKJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethylhexan-3-ol (CAS: 21533-28-8) is a branched aliphatic alcohol featuring an aminomethyl group at the 4-position and an ethyl group at the 3-position of a six-carbon chain. This compound combines hydroxyl and primary amine functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-(aminomethyl)-3-ethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-4-8(7-10)9(11,5-2)6-3/h8,11H,4-7,10H2,1-3H3

InChI Key

LVTGHJSCWYESKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(CC)(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-ethylhexan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines with appropriate alkyl halides. Another method includes the reduction of nitriles or amides to obtain the desired amine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using high-pressure hydrogenation reactors. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be further reduced to form primary or secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various amines, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-3-ethylhexan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(Aminomethyl)-3-ethylhexan-3-ol, differing in substituents, branching, or core frameworks. Key comparisons are summarized in Table 1.

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Suppliers
This compound 21533-28-8 C₈H₁₉NO¹ 145.24 g/mol Ethyl (C3), aminomethyl (C4) 1
4-(Aminomethyl)-2-methylhexan-3-ol 859971-77-0 C₈H₁₉NO 145.24 g/mol Methyl (C2), aminomethyl (C4) 1
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol 1503220-43-6 C₁₀H₂₃NO₂ 189.30 g/mol Methoxy (C1), dimethyl (C3/C4) Multiple
(S)-3-Aminohexan-1-ol hydrochloride 42042-68-2 C₆H₁₄ClNO 151.64 g/mol Linear chain, hydrochloride salt N/A
4-Aminocyclohexan-1-ol (trans) 4048-33-3 C₆H₁₃NO 115.18 g/mol Cyclohexane ring, trans-config N/A

Structural Differences and Implications

  • Branching and Alkyl Groups: The ethyl group in this compound introduces greater steric hindrance compared to the methyl group in 4-(Aminomethyl)-2-methylhexan-3-ol. This may reduce reactivity in nucleophilic substitutions but enhance lipid solubility .
  • Cyclic vs.
  • Functional Group Complexity : The methoxy and dimethyl substituents in 1503220-43-6 increase molecular weight and hydrophobicity, which could impact bioavailability or material properties .

Physicochemical Properties

  • Solubility: The aminomethyl and hydroxyl groups enhance water solubility compared to purely aliphatic analogs. However, the ethyl group in 21533-28-8 may reduce polarity relative to the methoxy-containing derivative .
  • Boiling/Melting Points : Data is sparse, but higher molecular weight (e.g., 189.30 g/mol for 1503220-43-6) typically correlates with elevated melting points .

Biological Activity

4-(Aminomethyl)-3-ethylhexan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its applications and efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with aldehydes or ketones, followed by reduction processes. The specific synthetic pathways can vary, but common methods include reductive amination or catalytic hydrogenation to yield the desired amine alcohol structure .

Antitumor Effects

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of lithocholic acid have shown potent cellular efficacy as selective activators of SHP1, a protein involved in tumor suppression. These compounds demonstrated IC50 values ranging from 1.65 to 5.51 μM against various cancer cell lines, suggesting that modifications to the amino group can enhance biological activity .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cancer progression. For example, SHP1 activation leads to the dephosphorylation of STAT3 and other key signaling molecules, resulting in reduced cell proliferation and enhanced apoptosis in cancer cells . The presence of the amino group is critical for maintaining these interactions, as it facilitates hydrogen bonding with target proteins.

Study 1: SHP1 Activation

In a study examining the effects of various amino alcohol derivatives on SHP1 activation, it was found that compounds with hydrophilic amino groups showed superior activity compared to their alkylated counterparts. This suggests that the structural features of this compound may be optimized for increased potency against tumor cells .

Study 2: Anti-inflammatory Properties

Another aspect of biological activity includes anti-inflammatory effects. Compounds that activate SHP1 have been reported to inhibit NF-kB signaling and reduce inflammatory responses in vitro. This could position this compound as a candidate for treating inflammation-mediated diseases .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound IC50 (μM) Biological Activity Mechanism
This compoundTBDAntitumor, Anti-inflammatorySHP1 activation, STAT3 inhibition
Lithocholic acid derivative1.65 - 5.51AntitumorSHP1 activation
β-SitosterolTBDAnti-inflammatoryNF-kB inhibition

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